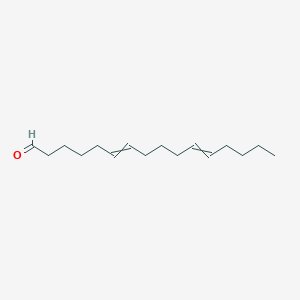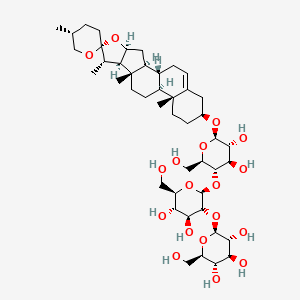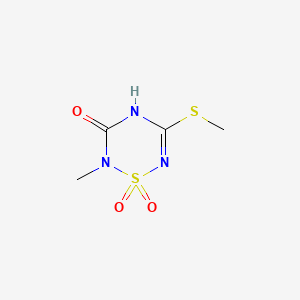
Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and an imidazolidinylidene group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride typically involves multiple steps. One common method includes the chlorination of benzenamine followed by the introduction of the imidazolidinylidene group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions
Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Benzenamine, 4-chloro-2-methyl-: Similar in structure but lacks the imidazolidinylidene group.
Benzenamine, 4-chloro-N-methyl-: Contains a methyl group instead of the imidazolidinylidene group.
Uniqueness
The presence of the imidazolidinylidene group in Benzenamine, 4-chloro-N-2-imidazolidinylidene-2-methyl-, monohydrochloride imparts unique chemical properties that differentiate it from other similar compounds. This group enhances the compound’s reactivity and allows for specific interactions with molecular targets, making it valuable in various scientific research applications.
特性
CAS番号 |
59465-45-1 |
|---|---|
分子式 |
C10H13Cl2N3 |
分子量 |
246.13 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12ClN3.ClH/c1-7-6-8(11)2-3-9(7)14-10-12-4-5-13-10;/h2-3,6H,4-5H2,1H3,(H2,12,13,14);1H |
InChIキー |
MKINYGHJMYPFIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)



![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
![2-(2-{2-[(Oxan-2-yl)oxy]ethyl}cyclopropyl)ethan-1-ol](/img/structure/B14613272.png)


![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
